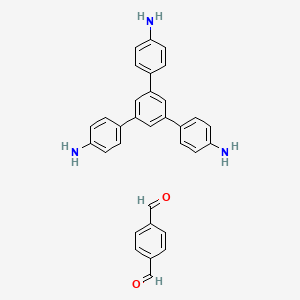
Tpb-TP-cof
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tpb-TP-cof, also known as triphenylbenzene-triformylphloroglucinol covalent organic framework, is a type of covalent organic framework (COF). Covalent organic frameworks are crystalline, porous materials composed of organic molecules linked by covalent bonds. These frameworks are known for their high stability, large surface area, and tunable porosity, making them suitable for various applications in catalysis, gas storage, and separation processes .
Vorbereitungsmethoden
The synthesis of Tpb-TP-cof typically involves the condensation reaction between triphenylbenzene and triformylphloroglucinol. The reaction is carried out under solvothermal conditions, where the reactants are dissolved in a suitable solvent and heated in a sealed vessel. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high crystallinity and porosity .
Industrial production methods for this compound may involve scaling up the solvothermal synthesis process. This can be achieved by using larger reaction vessels and optimizing the reaction conditions to ensure consistent quality and yield. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Tpb-TP-cof undergoes various chemical reactions, including post-synthetic modifications and functionalizations. These reactions can introduce new functional groups or modify existing ones, enhancing the material’s properties and expanding its applications . Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific functional groups introduced or modified .
Wissenschaftliche Forschungsanwendungen
Tpb-TP-cof has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various organic reactions, including C-C bond formation and oxidation reactions . In biology, this compound can be employed for drug delivery and biosensing applications due to its high surface area and tunable porosity . In industry, this compound is used for gas storage, separation processes, and as a component in fuel cells .
Wirkmechanismus
The mechanism of action of Tpb-TP-cof involves its ability to interact with various molecules through its porous structure and functional groups. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the active sites within the framework facilitate the conversion of reactants to products . In drug delivery, the porous structure allows for the encapsulation and controlled release of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Tpb-TP-cof can be compared with other covalent organic frameworks, such as 3D-TPP-cof and TPB-DAPI-cof. These compounds share similar structural features but differ in their functional groups and properties . For instance, 3D-TPP-cof exhibits enhanced gas adsorption capacities due to the presence of pyridine units, while TPB-DAPI-cof shows higher proton conductivity under anhydrous conditions . The unique combination of stability, porosity, and functionalizability makes this compound a versatile material for various applications .
Eigenschaften
Molekularformel |
C32H27N3O2 |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
4-[3,5-bis(4-aminophenyl)phenyl]aniline;terephthalaldehyde |
InChI |
InChI=1S/C24H21N3.C8H6O2/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;9-5-7-1-2-8(6-10)4-3-7/h1-15H,25-27H2;1-6H |
InChI-Schlüssel |
JHUQLLMOTQXHNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N |
Verwandte CAS-Nummern |
1262433-88-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


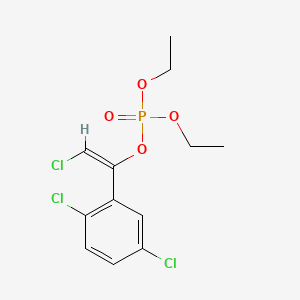
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
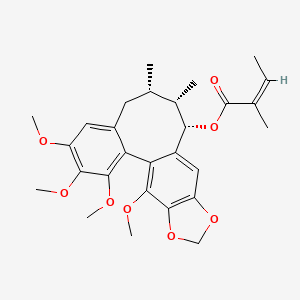

![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
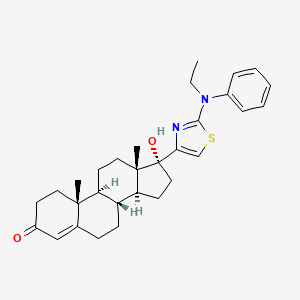
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
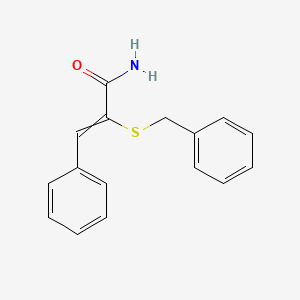
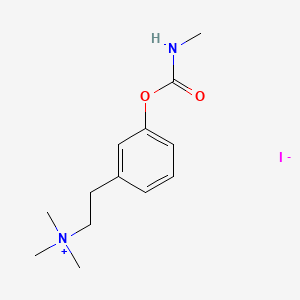
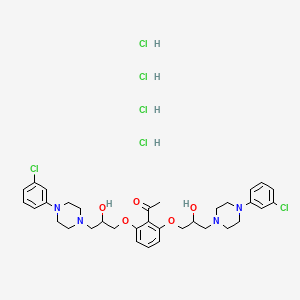
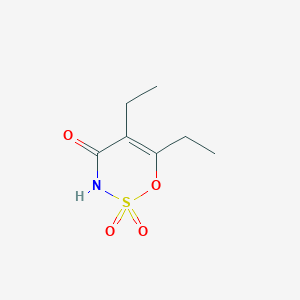
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
